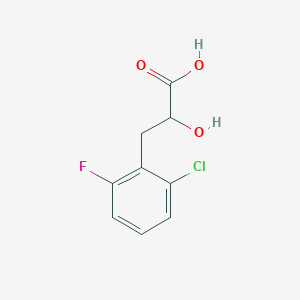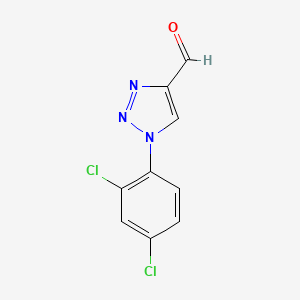
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as 2,4-DCF-4-OH-PYR, is an organic compound of the pyridinone family. It is a white to off-white powder that is soluble in water and other organic solvents, and is used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. 2,4-DCF-4-OH-PYR has a wide range of applications in scientific research, including biochemical and physiological effects, and is of particular interest for its ability to act as an enzyme inhibitor.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of related compounds, highlighting their potential as ligands for metal ions, which could be relevant for therapeutic or material applications. For instance, Schlindwein et al. (2006) investigated new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including those with various N-aryl and N-benzyl substituents on the nitrogen atom of the pyridinone ring, emphasizing their synthesis and structural characterization via EXAFS spectroscopy (Schlindwein et al., 2006). This work suggests that compounds with benzyl and fluorobenzyl groups can form stable metal complexes with potential applications in biomedical and industrial fields.
Antimicrobial Activity
Lv Zhi (2009) synthesized and crystallized a compound with structural similarities, demonstrating its potential antimicrobial activity against Hepatitis B virus, indicating that such compounds could serve as a basis for developing new antiviral drugs (Lv Zhi, 2009).
Potential in Alzheimer's Therapy
Compounds related to 1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been explored for their role in Alzheimer's therapy. Scott et al. (2011) designed molecules to sequester, redistribute, and/or remove metal ions, which are attractive therapeutic agents in neurodegenerative diseases like Alzheimer's. The study involved synthesizing multifunctional 3-hydroxy-4-pyridinone pro-ligands with antioxidant activity, low toxicity, and the ability to interfere with metal ion-induced amyloid peptide aggregation, suggesting potential lead compounds for Alzheimer's therapy (Scott et al., 2011).
Novel Synthetic Methods
Research by Boros et al. (2007) on a scalable synthesis of related compounds emphasizes the importance of novel synthetic methodologies for producing intermediates crucial for the synthesis of HIV-1 integrase inhibitors, illustrating the broader applicability of such compounds in therapeutic drug development (Boros et al., 2007).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWBHPRDHUYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
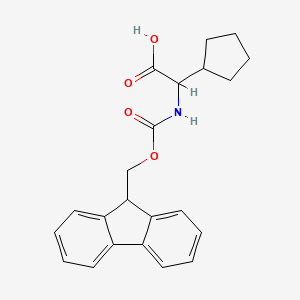

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)


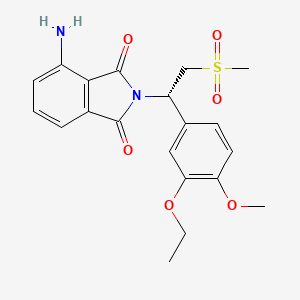
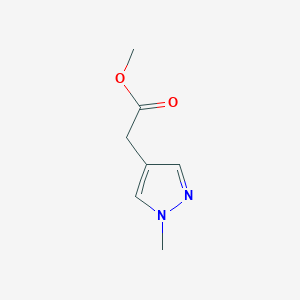

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)
